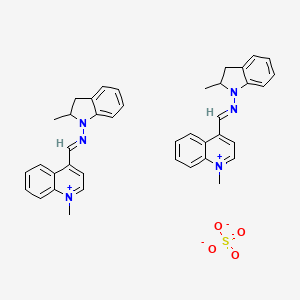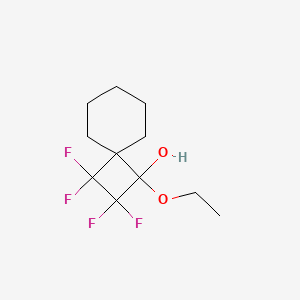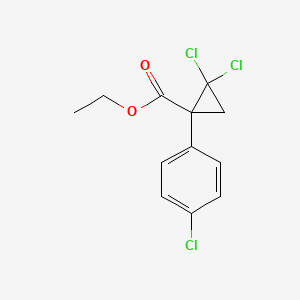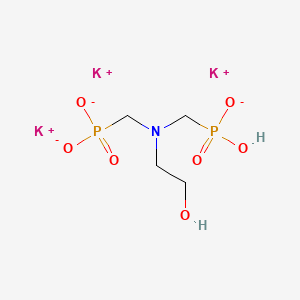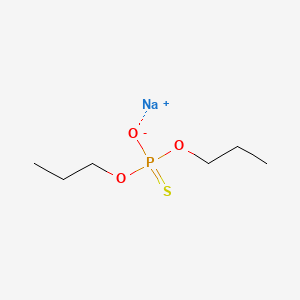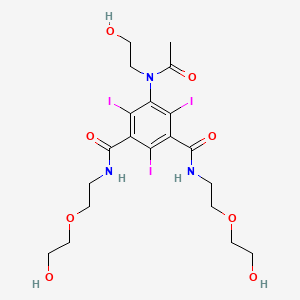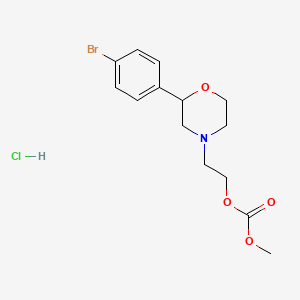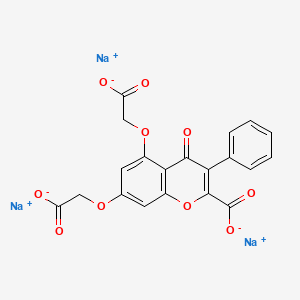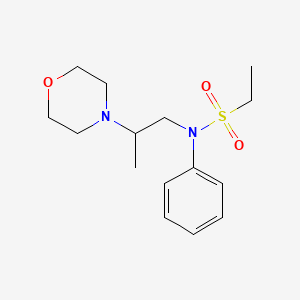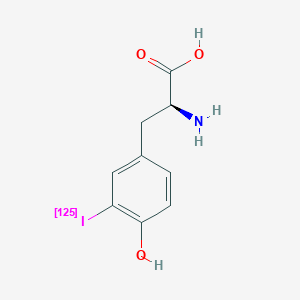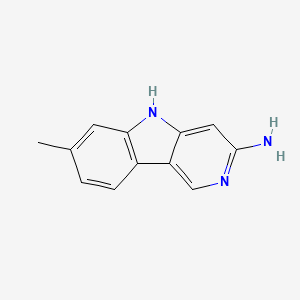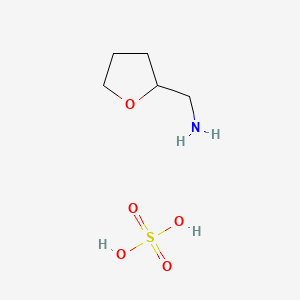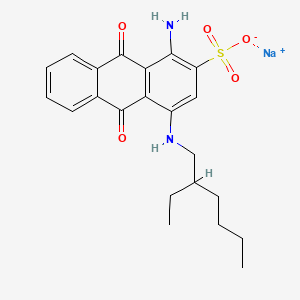
Sodium 1-amino-4-((2-ethylhexyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate: is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes an anthracene core substituted with amino and sulfonate groups. This compound is often used in research and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate involves multiple steps. The process typically starts with the preparation of the anthracene core, followed by the introduction of amino and sulfonate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The amino and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various amino or sulfonate derivatives.
Scientific Research Applications
Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in its action are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
- Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
Uniqueness
The uniqueness of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate lies in its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
85223-32-1 |
|---|---|
Molecular Formula |
C22H25N2NaO5S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
sodium;1-amino-4-(2-ethylhexylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H26N2O5S.Na/c1-3-5-8-13(4-2)12-24-16-11-17(30(27,28)29)20(23)19-18(16)21(25)14-9-6-7-10-15(14)22(19)26;/h6-7,9-11,13,24H,3-5,8,12,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
IMVBAZWVBCICIB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


